molecular formula C12H11F2N3 B7568608 N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine

N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine

Cat. No. B7568608
M. Wt: 235.23 g/mol
InChI Key: UYHCPBUXNREWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFPM and is a pyrimidine derivative. DFPM has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of DFPM is not fully understood. However, it has been proposed that DFPM exerts its biological activities by inhibiting the activity of specific enzymes or proteins in the cell. DFPM has been shown to inhibit the activity of certain kinases, which are involved in various cellular processes such as cell growth and division.
Biochemical and Physiological Effects:
DFPM has been shown to exhibit various biochemical and physiological effects. DFPM has been shown to induce apoptosis or programmed cell death in cancer cells, which is a desirable effect for the development of anticancer drugs. DFPM has also been shown to inhibit the growth of various fungal strains, making it a potential candidate for the development of antifungal drugs.

Advantages and Limitations for Lab Experiments

DFPM has several advantages for use in lab experiments. DFPM is a stable and easily synthesizable compound, making it readily available for research purposes. DFPM has also been shown to exhibit potent biological activities, making it a potential candidate for the development of therapeutics. However, DFPM also has some limitations for use in lab experiments. DFPM is a relatively new compound, and its biological activities are not fully understood. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of DFPM.

Future Directions

There are several future directions for research on DFPM. One potential direction is the development of DFPM-based anticancer drugs. DFPM has been shown to exhibit potent antiproliferative activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Another potential direction is the development of DFPM-based antifungal drugs. DFPM has been shown to exhibit antifungal activity against various fungal strains, making it a potential candidate for the development of antifungal drugs. Further research is needed to fully understand the potential therapeutic applications of DFPM.

Synthesis Methods

The synthesis of DFPM involves the reaction of 2,4-difluorobenzylamine with 4-methylpyrimidin-2-ylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield DFPM as a final product. The synthesis of DFPM has been optimized to yield high purity and yield.

Scientific Research Applications

DFPM has been extensively studied for its potential applications in various fields of science. One of the most promising applications of DFPM is in the field of medicinal chemistry. DFPM has been shown to exhibit potent antiproliferative activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. DFPM has also been shown to exhibit antifungal activity against various fungal strains, making it a potential candidate for the development of antifungal drugs.

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3/c1-8-4-5-15-12(17-8)16-7-9-2-3-10(13)6-11(9)14/h2-6H,7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHCPBUXNREWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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